Methyl 4-phenylbutanoate

Description

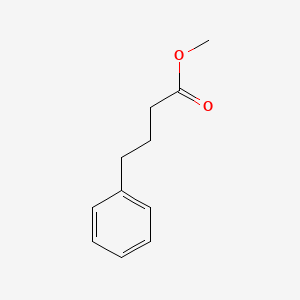

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZGVBKMWFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174421 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.996-1.002 | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2046-17-5 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"synthesis of methyl 4-phenylbutanoate experimental protocol"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the experimental synthesis of methyl 4-phenylbutanoate, a valuable ester intermediate in the development of various organic molecules. This document provides two robust protocols for its preparation, primarily focusing on the direct acid-catalyzed esterification of 4-phenylbutanoic acid and an alternative method involving activation with thionyl chloride. Quantitative data is summarized for clear comparison, and detailed experimental procedures are provided to ensure reproducibility.

Core Synthesis Pathways and Data Overview

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-phenylbutanoic acid with methanol. This reaction is typically catalyzed by a strong acid. An alternative approach involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride, which is then esterified with methanol.

| Parameter | Method 1: H₂SO₄ Catalysis | Method 2: Thionyl Chloride |

| Starting Material | 4-Phenylbutanoic Acid | 4-Phenylbutanoic Acid |

| Reagents | Methanol, Sulfuric Acid | Thionyl Chloride, Methanol |

| Reaction Time | 45-60 minutes (reflux) | Overnight (room temp.) |

| Reaction Temp. | Reflux (~65 °C) | Room Temperature |

| Catalyst | Concentrated H₂SO₄ | Not Applicable |

| Solvent | Methanol (reagent & solvent) | Diethyl ether (for work-up) |

| Work-up | Neutralization, Extraction | Extraction, Washing |

| Purification | Distillation | Distillation |

| Reported Yield | High (typically >80%) | High (typically >90%) |

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol outlines the direct esterification of 4-phenylbutanoic acid with methanol, using concentrated sulfuric acid as a catalyst.[1]

Materials:

-

4-Phenylbutanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-phenylbutanoic acid in 40 mL of anhydrous methanol.

-

Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.

-

Rinse the reaction flask with 40 mL of dichloromethane and add it to the separatory funnel.

-

Extract the aqueous layer with the dichloromethane. Separate the organic layer.

-

Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Method 2: Synthesis via Acyl Chloride using Thionyl Chloride

This method involves the conversion of 4-phenylbutanoic acid to its acyl chloride, followed by reaction with methanol. This procedure is adapted from the synthesis of a similar ester, methyl 2-phenylbutyrate.[2]

Materials:

-

4-Phenylbutanoic acid

-

Thionyl chloride

-

Anhydrous methanol

-

Diethyl ether

-

Dilute sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottomed flask, dissolve 10.0 g of 4-phenylbutanoic acid in 100 mL of anhydrous methanol.

-

Slowly add 2.0 mL of thionyl chloride to the solution at room temperature with stirring.

-

Allow the solution to stand at room temperature overnight.

-

Remove the excess methanol and thionyl chloride under reduced pressure.

-

Dissolve the resulting oil in diethyl ether.

-

Wash the ether solution successively with dilute sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate in vacuo.

-

Purify the product by vacuum distillation to obtain pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer Esterification.

Caption: General workflow for the synthesis of this compound.

The signaling pathway for the acid-catalyzed Fischer esterification is depicted below, illustrating the key protonation and nucleophilic attack steps.

Caption: Mechanism of Fischer Esterification.

References

Spectroscopic Profile of Methyl 4-Phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-phenylbutanoate (C₁₁H₁₄O₂), a fatty acid methyl ester. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.10 | Multiplet | 5H | C₆H₅- |

| 3.66 | Singlet | 3H | -OCH₃ |

| 2.62 | Triplet | 2H | Ph-CH₂- |

| 2.32 | Triplet | 2H | -CH₂-C=O |

| 1.95 | Quintet | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| 173.8 | C=O (Ester) |

| 141.2 | C (Aromatic, C1) |

| 128.4 | CH (Aromatic, C3, C5) |

| 128.2 | CH (Aromatic, C2, C6) |

| 125.9 | CH (Aromatic, C4) |

| 51.5 | -OCH₃ |

| 35.2 | Ph-CH₂- |

| 33.4 | -CH₂-C=O |

| 26.3 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3030 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1605, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1200 - 1160 | Strong | C-O stretch (Ester) |

| 750, 700 | Strong | C-H bend (Monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178 | 25 | [M]⁺ (Molecular Ion) |

| 147 | 34.30 | [M - OCH₃]⁺ |

| 105 | 41.90 | [C₈H₉]⁺ |

| 104 | 99.99 | [C₈H₈]⁺ (Base Peak) |

| 91 | 68.30 | [C₇H₇]⁺ (Tropylium ion) |

| 74 | 20 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 43 | 34.60 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1][2]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[3]

-

Cap the NMR tube securely.

¹H and ¹³C NMR Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]

Data Acquisition:

-

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

Data Acquisition (GC-MS with EI):

-

Gas Chromatography:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Biological Activity of 4-Phenylbutyric Acid: A Technical Guide for Researchers

A Note on 4-Phenylbutyric Acid Methyl Ester: Extensive literature review indicates a scarcity of direct research on the biological activity of 4-phenylbutyric acid methyl ester. It is strongly hypothesized that the methyl ester functions as a prodrug, which is rapidly hydrolyzed in vivo by esterases to its biologically active form, 4-phenylbutyric acid (4-PBA). This mechanism is established for other esterified forms of 4-PBA, such as glycerol phenylbutyrate, a triglyceride formulation that is hydrolyzed by lipases to release 4-PBA.[1] Therefore, this guide will focus on the well-documented biological activities of 4-phenylbutyric acid, the active moiety responsible for the therapeutic effects.

Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid is a short-chain fatty acid derivative with a terminal aromatic group.[2] It is an FDA-approved drug for the treatment of urea cycle disorders.[3][4] Beyond this primary indication, 4-PBA has garnered significant attention for its pleiotropic effects on fundamental cellular processes, primarily acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[5][6] These dual mechanisms of action confer a broad therapeutic potential in a variety of disease models, including neurodegenerative diseases, cancer, and metabolic disorders.[4][5]

Core Mechanisms of Action

The biological activities of 4-PBA are predominantly attributed to two key molecular functions:

Chemical Chaperone and Alleviation of Endoplasmic Reticulum (ER) Stress

As a chemical chaperone, 4-PBA helps to stabilize protein conformation, prevent the aggregation of misfolded proteins, and facilitate their proper trafficking.[3][7] The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[3] The UPR is a signaling network aimed at restoring proteostasis, but chronic activation can trigger apoptotic pathways.[3] 4-PBA mitigates ER stress by reducing the load of misfolded proteins, thereby attenuating the UPR signaling cascade.[3][8] This has been shown to be protective in various conditions, including neurodegenerative diseases where protein aggregation is a key pathological feature.[7]

Caption: Mechanism of 4-PBA as a Chemical Chaperone in ER Stress.

Histone Deacetylase (HDAC) Inhibition

4-PBA also functions as a non-selective inhibitor of class I and II histone deacetylases.[9] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[9] The HDAC inhibitory activity of 4-PBA is considered a key mechanism in its anti-cancer effects.

Caption: Mechanism of 4-PBA as an HDAC Inhibitor.

Quantitative Data on Biological Activity

While comprehensive quantitative data for 4-phenylbutyric acid methyl ester is not available, the following table summarizes key data for 4-PBA from various studies. It is important to note that the effective concentrations can vary significantly depending on the cell type and experimental conditions.

| Parameter | Value | Cell Line/Model | Biological Effect | Reference |

| HDAC Inhibition | ||||

| IC50 | ~0.5-1 mM | Various Cancer Cell Lines | Inhibition of HDAC activity | [10] (Implied) |

| Effective Concentration | 2-20 mM | Rat Glioma Cells (C6, RG2) | Induction of differentiation and apoptosis | [9] |

| ER Stress Inhibition | ||||

| Effective Concentration | 1-5 mM | In vitro cell models | Attenuation of ER stress | [11] |

| In vivo dose | 120 mg/kg/day (i.p.) | Mouse model of methylmercury-induced neurotoxicity | Reduction of ER stress and neuronal apoptosis | [12] |

| Neuroprotection | ||||

| In vivo dose | 120 mg/kg (i.p.) | Rat model of Parkinson's disease | Attenuation of dopaminergic neuronal death | [13] |

| Anti-inflammatory | ||||

| In vivo dose | 10 mg/kg (i.p.) | Mouse model of ocular alkali burn | Alleviation of retinal inflammation | [14] |

Key Signaling Pathways Modulated by 4-PBA

4-PBA influences several critical signaling pathways, primarily as a consequence of its effects on ER stress and histone acetylation.

Unfolded Protein Response (UPR) Pathway

By reducing the load of misfolded proteins, 4-PBA dampens the activation of the three main UPR sensors: PERK, IRE1, and ATF6. This leads to a downstream reduction in the signaling cascades associated with each branch, including the phosphorylation of eIF2α (PERK branch), splicing of XBP1 mRNA (IRE1 branch), and cleavage of ATF6. Attenuation of these pathways helps to prevent chronic ER stress-induced apoptosis.

NF-κB Signaling Pathway

ER stress can activate the NF-κB pathway, a key regulator of inflammation. 4-PBA has been shown to suppress the activation of NF-κB, likely through its attenuation of ER stress. This contributes to its anti-inflammatory properties.

Caption: 4-PBA Modulates the NF-κB Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the biological activity of 4-PBA. For specific details, it is essential to consult the original research articles.

In Vitro Chemical Chaperone Activity Assay

-

Objective: To assess the ability of 4-PBA to prevent protein aggregation.

-

Principle: A model protein (e.g., α-lactalbumin or bovine serum albumin) is denatured by a chemical agent (e.g., dithiothreitol) or heat, leading to aggregation. The aggregation can be monitored by measuring light scattering or turbidity over time. The assay is performed in the presence and absence of 4-PBA to determine its effect on the rate and extent of aggregation.

-

Generalized Protocol:

-

Prepare solutions of the model protein in a suitable buffer.

-

Add 4-PBA to the experimental samples at various concentrations.

-

Induce protein aggregation by adding a denaturant or increasing the temperature.

-

Monitor the change in absorbance (turbidity) at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

-

Compare the aggregation kinetics in the presence and absence of 4-PBA. A reduction in the rate and final turbidity indicates chaperone activity.[7]

-

Western Blot Analysis of ER Stress Markers

-

Objective: To measure the effect of 4-PBA on the expression of key proteins in the UPR pathway.

-

Principle: Cells are treated with an ER stress inducer (e.g., tunicamycin or thapsigargin) with or without 4-PBA. Cell lysates are then subjected to SDS-PAGE and western blotting to detect changes in the levels of UPR-related proteins such as GRP78 (BiP), phosphorylated PERK, phosphorylated eIF2α, and CHOP.

-

Generalized Protocol:

-

Culture cells to the desired confluency.

-

Pre-treat cells with 4-PBA for a specified time.

-

Induce ER stress by adding an ER stress-inducing agent.

-

Lyse the cells and determine the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the ER stress markers of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

-

Histone Deacetylase (HDAC) Activity Assay

-

Objective: To quantify the inhibitory effect of 4-PBA on HDAC enzyme activity.

-

Principle: A fluorescently labeled acetylated peptide substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract or a purified HDAC enzyme) in the presence or absence of 4-PBA. The deacetylated substrate is then cleaved by a developer, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

-

Generalized Protocol:

-

Prepare nuclear extracts from treated or untreated cells, or use a purified HDAC enzyme.

-

In a multi-well plate, combine the enzyme source, the fluorogenic HDAC substrate, and varying concentrations of 4-PBA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the deacetylation reaction and add the developer solution.

-

Incubate to allow for the generation of the fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value for 4-PBA.

-

Caption: Overview of Experimental Workflows.

Conclusion

While direct data on 4-phenylbutyric acid methyl ester is lacking, it is highly probable that it serves as a prodrug for the extensively studied and biologically active compound, 4-phenylbutyric acid. 4-PBA exhibits significant therapeutic potential through its dual mechanisms of action as a chemical chaperone that alleviates ER stress and as an inhibitor of histone deacetylases. These activities modulate fundamental cellular processes, including protein homeostasis, gene expression, inflammation, and cell survival. The information presented in this guide provides a technical overview of the core biological activities of 4-PBA, which is essential for researchers and drug development professionals exploring its therapeutic applications. Further research is warranted to confirm the prodrug nature of the methyl ester and to characterize its pharmacokinetic profile and conversion to 4-PBA.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Colon-Targeted Prodrug, 4-Phenylbutyric Acid-Glutamic Acid Conjugate, Ameliorates 2,4-Dinitrobenzenesulfonic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 14. Inhibition of endoplasmic reticulum stress by 4-phenylbutyrate alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

Methyl 4-Phenylbutanoate: A Prodrug Approach to Histone Deacetylase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate is the methyl ester derivative of 4-phenylbutyric acid (4-PBA), a well-documented histone deacetylase (HDAC) inhibitor. While direct studies on this compound as an HDAC inhibitor are limited, it is widely understood to function as a prodrug. In biological systems, it is readily hydrolyzed by esterases to release the active compound, 4-phenylbutyrate (4-PBA). This guide provides a comprehensive overview of the HDAC inhibitory activity of 4-PBA, the active metabolite of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. This information is critical for researchers and professionals in drug development exploring the therapeutic potential of this class of compounds.

The Prodrug Concept: this compound to 4-Phenylbutyrate

The esterification of a carboxylic acid drug to a more lipophilic ester is a common prodrug strategy to enhance bioavailability. This compound, being more lipophilic than its parent carboxylic acid, is expected to have improved cell permeability. Once inside the cell or in systemic circulation, ubiquitous esterases rapidly cleave the methyl ester, releasing 4-PBA, which can then exert its therapeutic effects.

Mechanism of Action: Inhibition of Histone Deacetylases

4-Phenylbutyrate (4-PBA) is classified as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, 4-PBA promotes histone hyperacetylation. This results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcription of various genes, including tumor suppressor genes like p21WAF1/CIP1. The induction of these genes can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Inhibitory Data

| Compound | Target | Cell Line/Assay Condition | IC50 Value | Reference |

| 4-Phenylbutyrate (PBA) | Total HDACs | Glioblastoma (LN-229) | 1.21 mM | [1] |

| 4-Phenylbutyrate (PBA) | Total HDACs | Glioblastoma (LN-18) | 1.92 mM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of compounds like 4-phenylbutyrate. These protocols can be adapted for the evaluation of this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a purified HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A and a protease)

-

Test compound (this compound or 4-PBA) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for a further period (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines if the test compound can induce histone hyperacetylation in cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the acetylated histone.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Signaling Pathways and Cellular Effects

The inhibition of HDACs by 4-PBA triggers a cascade of downstream events, primarily through the transcriptional activation of key regulatory genes.

p21WAF1/CIP1-Mediated Cell Cycle Arrest: One of the most well-characterized downstream effects of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. Increased p21 expression leads to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression. This results in cell cycle arrest, typically at the G1/S or G2/M checkpoint, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis: 4-PBA can induce apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.

Modulation of Other Signaling Pathways: HDACs have numerous non-histone protein substrates that are involved in various signaling pathways. By inhibiting HDACs, 4-PBA can affect:

-

NF-κB Pathway: Acetylation of NF-κB subunits can modulate their activity, influencing inflammation and cell survival.

-

p53 Pathway: Acetylation of the tumor suppressor p53 can enhance its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.

-

HSP90 Pathway: HDAC6, a specific target of some HDAC inhibitors, deacetylates the chaperone protein HSP90. Inhibition of HDAC6 can disrupt HSP90 function, leading to the degradation of its client proteins, many of which are oncoproteins.

Conclusion

This compound serves as a valuable prodrug for the delivery of the active HDAC inhibitor, 4-phenylbutyrate. While 4-PBA is a relatively modest HDAC inhibitor in terms of potency, its ability to induce histone hyperacetylation and subsequently modulate the expression of genes involved in cell cycle control and apoptosis makes it and its derivatives interesting candidates for further investigation in oncology and other therapeutic areas. This technical guide provides a foundational understanding of the mechanism, quantitative aspects, and experimental evaluation of this class of compounds, which is essential for researchers aiming to explore their full therapeutic potential. Further structure-activity relationship studies on derivatives of 4-phenylbutyric acid may lead to the development of more potent and selective HDAC inhibitors.

References

In Vitro Stability and Degradation of Methyl 4-Phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the in vitro stability and degradation of methyl 4-phenylbutanoate. Due to a lack of specific publicly available stability data for this ester, this document outlines a best-practice framework for its evaluation. This includes detailed experimental protocols for chemical hydrolysis and enzymatic degradation studies, strategies for data presentation, and the elucidation of potential degradation pathways. The information herein is intended to guide researchers in designing and executing robust in vitro stability studies essential for drug development and scientific research.

Introduction

This compound is a fatty acid methyl ester with potential applications in various scientific fields, including as a flavoring agent and in chemical synthesis.[1][2] For any application involving biological systems, a thorough understanding of its stability and degradation profile is paramount. The primary degradation pathway for this compound in an aqueous environment is hydrolysis, which can be chemically or enzymatically mediated, yielding 4-phenylbutanoic acid and methanol. This guide details the experimental approaches required to quantify the rate and extent of this degradation.

Chemical Stability: Hydrolysis

The chemical stability of this compound is predominantly influenced by pH and temperature. The hydrolysis of the ester bond is the primary non-enzymatic degradation route.

pH-Dependent Hydrolysis

Esters are susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Therefore, evaluating the stability of this compound across a range of pH values is critical.

Table 1: Representative Data Structure for pH-Dependent Stability of this compound

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (s⁻¹) | Primary Degradant(s) |

| 1.2 (SGF) | 37 | Data to be determined | Data to be determined | 4-Phenylbutanoic Acid |

| 4.5 | 37 | Data to be determined | Data to be determined | 4-Phenylbutanoic Acid |

| 6.8 (SIF) | 37 | Data to be determined | Data to be determined | 4-Phenylbutanoic Acid |

| 7.4 | 37 | Data to be determined | Data to be determined | 4-Phenylbutanoic Acid |

| 9.0 | 37 | Data to be determined | Data to be determined | 4-Phenylbutanoic Acid |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Experimental Protocol for pH-Dependent Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of this compound at various pH values.

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0). Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) should be used to mimic biological conditions.[5]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a high concentration.

-

Incubation: Add a small aliquot of the stock solution to each buffer solution pre-incubated at a constant temperature (typically 37°C). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the reaction kinetics.

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

-

Sample Quenching: Immediately quench the hydrolysis reaction in the collected samples. This can be achieved by adding an acid (for base-catalyzed reactions) or a base (for acid-catalyzed reactions) to shift the pH to a more stable range, or by rapid freezing.

-

Analysis: Analyze the samples for the concentration of remaining this compound and the appearance of the degradation product, 4-phenylbutanoic acid. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical techniques.[6][7][8]

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. For a first-order reaction, the slope of the line will be the negative of the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Metabolic Stability: Enzymatic Degradation

In biological systems, the hydrolysis of esters is often accelerated by enzymes, primarily esterases.[9] Therefore, evaluating the stability of this compound in the presence of biological matrices is crucial for predicting its in vivo fate.

Stability in Biological Matrices

Commonly used in vitro systems for assessing metabolic stability include liver microsomes, S9 fractions, and plasma, which contain various esterases.

Table 2: Representative Data Structure for Enzymatic Degradation of this compound

| Biological Matrix | Protein Conc. (mg/mL) | Incubation Time (min) | % Remaining Parent Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Human Liver Microsomes | 0.5 | 0, 5, 15, 30, 60 | Data to be determined | Data to be determined | Data to be determined |

| Human S9 Fraction | 1.0 | 0, 5, 15, 30, 60 | Data to be determined | Data to be determined | Data to be determined |

| Human Plasma | - | 0, 15, 30, 60, 120 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Enzymatic Degradation

This protocol describes a typical procedure for assessing the metabolic stability of this compound in human liver microsomes.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Thaw human liver microsomes on ice.

-

Prepare a cofactor solution (e.g., NADPH regenerating system), although for esterase activity, this may not be necessary. A control without cofactors is recommended.

-

Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

-

-

Incubation Mixture:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the cofactor solution (if required). For esterase activity, the reaction starts upon addition of the substrate to the pre-warmed microsome suspension.

-

-

Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate proteins.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or vial for analysis.

-

-

Analysis:

-

Quantify the amount of this compound remaining at each time point using LC-MS/MS. This technique provides the necessary sensitivity and selectivity for complex biological matrices.

-

-

Data Analysis:

-

Determine the in vitro half-life (t½) from the slope of the linear regression of the natural logarithm of the percentage of parent compound remaining versus time.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

-

Degradation Pathway

The primary degradation pathway for this compound under both chemical and enzymatic conditions is the hydrolysis of the ester bond.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. scribd.com [scribd.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.usuhs.edu [scholar.usuhs.edu]

- 9. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 4-Phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 4-phenylbutanoate, a compound utilized in the flavor and fragrance industry and of potential interest in other chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document furnishes qualitative solubility information, predicted values, and detailed experimental protocols for empirical solubility determination.

Core Topic: Solubility of this compound

This compound is a fatty acid methyl ester characterized by its aromatic and fruity scent. Its molecular structure, featuring both a phenyl ring and a methyl ester group, dictates its solubility profile, rendering it largely lipophilic.

Physicochemical Properties

A key indicator of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the LogP value is consistently reported to be in the range of 2.77 to 2.89.[1][2][3] This positive and relatively high value indicates a strong preference for non-polar, lipophilic environments over aqueous media, suggesting good solubility in organic solvents and poor solubility in water.

Quantitative and Qualitative Solubility Data

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | Slightly Soluble[1] | A predicted solubility is approximately 0.059 g/L.[3] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Specific quantitative data is not available. |

| Oils | N/A | Non-polar | Soluble[1] | Indicates good solubility in lipid-based systems. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, empirical determination is recommended. The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in various solvents.

Method 1: Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Syringe filters (Teflon or other appropriate material)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved solute. Centrifugation can be used to facilitate this process.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Method 2: Spectroscopic Method (for UV-active compounds)

This method is suitable for compounds with a chromophore, such as the phenyl group in this compound.

Materials and Equipment:

-

All materials from Method 1

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Follow steps 1-4 from the Isothermal Shake-Flask Method to prepare a diluted saturated solution.

-

-

Quantification:

-

Measure the absorbance of the diluted saturated solution.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation: Calculate the original solubility, accounting for the dilution.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the Isothermal Shake-Flask Method.

A generalized workflow for determining the solubility of this compound.

References

Unraveling the Therapeutic Potential of Phenylbutyrates as Chemical Chaperones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and subsequent aggregation are central to the pathogenesis of a growing number of human diseases, including cystic fibrosis, alpha-1 antitrypsin deficiency, and a range of neurodegenerative disorders. In the cellular environment, the endoplasmic reticulum (ER) plays a crucial role in ensuring the correct folding and assembly of secreted and transmembrane proteins. Perturbations in ER homeostasis can lead to the accumulation of misfolded proteins, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR). While initially a protective mechanism, chronic ER stress can ultimately lead to apoptosis. Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate ER stress, offering a promising therapeutic strategy for these protein misfolding diseases. Among these, 4-phenylbutyrate (4-PBA) and its derivatives have emerged as a focal point of intensive research. This technical guide provides an in-depth exploration of the chemical chaperone properties of phenylbutyrates, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for essential experimental evaluation.

Core Mechanism of Action: Alleviating Endoplasmic Reticulum Stress

Phenylbutyrate functions as a chemical chaperone primarily by mitigating ER stress. Its proposed mechanism involves interacting with exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and promoting correct folding.[1] This action helps to restore cellular proteostasis and attenuate the UPR signaling cascade. The UPR is a complex signaling network initiated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6). Upon accumulation of unfolded proteins, the ER chaperone Glucose-regulated protein 78 (GRP78), also known as BiP, dissociates from these sensors, leading to their activation. Phenylbutyrate has been shown to reduce the expression of key ER stress markers, including GRP78 and C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor.[2][3]

Beyond its direct chaperone activity, 4-PBA is also a known histone deacetylase (HDAC) inhibitor. This dual functionality can contribute to its therapeutic effects by modulating gene expression, including the potential upregulation of other molecular chaperones and proteins involved in protein quality control.

Quantitative Effects of Phenylbutyrate on Protein Folding and Trafficking

The efficacy of phenylbutyrate as a chemical chaperone has been quantified in various disease models. The following tables summarize key findings from in vitro and in vivo studies.

| Disease Model | Mutant Protein | Cell/Animal Model | 4-PBA Concentration/Dose | Observed Effect | Quantitative Measurement | Reference |

| Cystic Fibrosis | ΔF508-CFTR | IB3-1 cells (ΔF508/W1282X) | 0.1 - 2 mM | Restoration of forskolin-activated chloride secretion | Statistically significant improvements in NPD response | [4][5] |

| Cystic Fibrosis | ΔF508-CFTR | 18 homozygous ΔF508 patients | 19 g/day for 1 week | Partial restoration of nasal epithelial CFTR function | Small, but statistically significant improvements in NPD response to isoproterenol/amiloride/chloride-free solution | [4][5] |

| Familial Pulmonary Fibrosis | G231V and F198S SP-A2 | CHO-K1 cells | Dose-dependent | Enhanced secretion and decreased intracellular aggregation | - | [6] |

| Primary Open-Angle Glaucoma | Mutant Myocilin | HEK293, CHO-K1, and human trabecular meshwork cells | Not specified | Reduced detergent-insoluble myocilin aggregates and restored secretion | - | [7] |

| Alpha-1 Antitrypsin Deficiency | α1-ATZ | Model cell culture system | Not specified | Marked increase in secretion of functionally active α1-ATZ | - | [8] |

| ER Stress Marker | Cell/Animal Model | Condition | 4-PBA Concentration/Dose | Observed Effect | Quantitative Measurement | Reference |

| GRP78, CHOP, ATF4, p-JNK | Rat unilateral ureteral obstruction model | Renal fibrosis | Not specified | Significant reduction in protein expression | - | [2] |

| GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2α | Mice with hyperoxia-induced acute lung injury | Acute lung injury | Not specified | Marked reduction in protein levels | - | [9] |

| GRP78, CHOP, IRE1 | ERp57 knockout chondrocytes | ER stress | 50 mM | Reduction of ER stress marker protein expression to or below control levels | n ≥ 6, *p < 0.05, **p < 0.01, and ***p < 0.001 | [3] |

| GRP78, CHOP | IL-1β-stimulated rheumatoid arthritis synovial fibroblasts | Inflammation | Not specified | Attenuated the enhanced expression | - | [1] |

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of phenylbutyrate or a vehicle control for the desired duration.

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

b) TUNEL Assay

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

-

Protocol:

-

Culture and treat cells with phenylbutyrate as described for the MTT assay.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Analysis of Protein Aggregation and Conformation

a) Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect and quantify the formation of amyloid-like fibrillar aggregates.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.

-

Protocol:

-

Prepare a stock solution of the protein of interest and induce aggregation (e.g., by heating, agitation, or changes in pH).

-

Incubate the protein solution in the presence or absence of various concentrations of phenylbutyrate.

-

At different time points, take aliquots of the protein solution and add them to a solution of ThT (typically 10-25 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.

-

An increase in fluorescence intensity indicates the formation of amyloid-like aggregates.

-

b) Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the detection and quantification of protein monomers, dimers, and higher-order aggregates.

-

Principle: A column packed with porous beads is used to separate molecules. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like monomers, enter the pores and have a longer retention time.

-

Protocol:

-

Prepare protein samples treated with or without phenylbutyrate.

-

Centrifuge the samples to remove any large, insoluble aggregates.

-

Inject the clarified sample onto an SEC column equilibrated with a suitable mobile phase (e.g., phosphate-buffered saline).

-

Monitor the elution profile using a UV detector at 280 nm.

-

The retention times of the peaks correspond to different oligomeric states of the protein, which can be quantified by integrating the peak areas.

-

c) Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution.

-

Principle: Chiral molecules, such as proteins, absorb left and right circularly polarized light differently. This differential absorption, plotted as a function of wavelength, provides a characteristic spectrum that is sensitive to the protein's secondary structure content (alpha-helix, beta-sheet, random coil).

-

Protocol:

-

Prepare purified protein samples in a CD-compatible buffer (e.g., low concentration phosphate buffer) with and without phenylbutyrate.

-

Measure the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

-

The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of each secondary structure element. Changes in the CD spectrum upon treatment with phenylbutyrate can indicate alterations in protein conformation.

-

Assessment of Protein Trafficking and Function

a) Immunoprecipitation and Western Blotting

These techniques are used to analyze the expression levels and interactions of specific proteins.

-

Principle: Immunoprecipitation uses an antibody to isolate a specific protein from a complex mixture. Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis.

-

Protocol for ER Stress Marker Analysis:

-

Lyse cells treated with or without phenylbutyrate.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot. The intensity of the bands can be quantified to determine the relative protein levels.

-

b) Nasal Potential Difference (NPD) Measurement

NPD is an in vivo functional assay to measure ion transport across the nasal epithelium, particularly relevant for assessing CFTR function in cystic fibrosis.

-

Principle: The movement of ions across the nasal epithelium generates a potential difference that can be measured with electrodes. The response to perfusion with specific solutions that modulate ion channel activity (e.g., amiloride to block sodium channels and a low-chloride solution with isoproterenol to stimulate CFTR) reflects the function of these channels.

-

Protocol:

-

A reference electrode is placed on the forearm, and a measuring electrode is placed on the surface of the nasal mucosa.

-

The nasal cavity is perfused sequentially with a series of solutions: a Ringer's solution, a solution containing amiloride, and a low-chloride solution containing amiloride and a CFTR agonist like isoproterenol.

-

The potential difference is continuously recorded. The change in potential difference in response to the low-chloride/isoproterenol solution is indicative of CFTR-mediated chloride secretion.

-

Signaling Pathways and Experimental Workflows

Conclusion

Phenylbutyrates represent a promising class of chemical chaperones with demonstrated efficacy in a variety of preclinical and clinical settings. Their ability to alleviate ER stress, reduce protein aggregation, and restore the function of misfolded proteins underscores their therapeutic potential for a range of debilitating diseases. This technical guide provides a comprehensive overview of the chemical chaperone properties of phenylbutyrates, offering valuable insights and practical protocols for researchers and drug development professionals. Further investigation into the precise molecular interactions of phenylbutyrates with misfolded proteins and the optimization of their therapeutic delivery will be crucial in translating their promise into effective clinical treatments.

References

- 1. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pilot clinical trial of oral sodium 4-phenylbutyrate (Buphenyl) in deltaF508-homozygous cystic fibrosis patients: partial restoration of nasal epithelial CFTR function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium 4-phenylbutyrate acts as a chemical chaperone on misfolded myocilin to rescue cells from endoplasmic reticulum stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical chaperones mediate increased secretion of mutant α1-antitrypsin (α1-AT) Z: A potential pharmacological strategy for prevention of liver injury and emphysema in α1-AT deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

Physicochemical Characteristics of Methyl 4-Phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylbutanoate (CAS No. 2046-17-5) is a fatty acid methyl ester with a characteristic sweet, fruity, and floral odor. It is found in some flavor compositions, particularly as a modifier in strawberry and honey imitations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, along with detailed experimental protocols for their determination and synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of applications, including quality control, formulation development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Powerful, sweet, fruity, honey, floral | [1] |

| Boiling Point | 258.00 to 259.00 °C @ 760.00 mm Hg | [1] |

| 84 °C @ 0.6 mmHg | ||

| Density | 0.996 to 1.002 g/cm³ @ 25 °C | [1] |

| 1.03 g/cm³ (20/20) | ||

| Refractive Index | 1.483 to 1.489 @ 20 °C | [1] |

| Solubility | Slightly soluble in water; Soluble in oils and ethanol | [1] |

| Flash Point | 112 °C | |

| LogP | 2.77 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-phenylbutanoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

4-phenylbutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 4-phenylbutanoic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Determination of Physicochemical Properties

The following are standard methods for determining the key physicochemical properties of liquid esters like this compound.

1. Boiling Point Determination (Thiele Tube Method):

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube filled with mineral oil.

-

The Thiele tube is gently heated.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

2. Density Determination (Pycnometer Method):

-

Apparatus: Pycnometer (a specific volume glass flask), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Refractive Index Determination (Abbe Refractometer):

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The temperature is maintained at 20°C using the water bath.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read directly from the instrument's scale.

-

4. Solubility Determination:

-

Procedure:

-

Qualitative Assessment: To a test tube containing a small amount of this compound, add the solvent of interest (e.g., water, ethanol, oils) dropwise with agitation. Observe for miscibility or the formation of a separate layer.

-

Quantitative Assessment: A known mass of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved ester in the solvent can then be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the physicochemical properties of this compound.

Caption: Synthesis workflow for this compound.

Caption: Interrelationships of physicochemical properties.

References

Methodological & Application

Application Notes and Protocols: The Utility of Methyl 4-Phenylbutanoate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction